4-[(Tetrahydropyran-4-yl)amino]-1-butanol
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Overview
Description
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is a chemical compound with the molecular formula C9H19NO2. It is characterized by the presence of a tetrahydropyran ring attached to an amino group and a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol typically involves the reaction of tetrahydropyran derivatives with butanol derivatives under specific conditions. One common method involves the use of cerium ammonium nitrate as a catalyst at room temperature, which facilitates the formation of tetrahydropyran derivatives in high yield and stereoselectivity . Another method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydropyran-4-yl)amino]-1-butanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-[(Tetrahydropyran-4-yl)amino]-1-butanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydropyran-4-yl)amino]-1-butanol involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyltetrahydropyran: Similar structure with an amino group attached to the tetrahydropyran ring.
Tetrahydro-2H-pyran-4-ylmethanol: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-[(Tetrahydropyran-4-yl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(oxan-4-ylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-6-2-1-5-10-9-3-7-12-8-4-9/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRBAUVSVDRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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